2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
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Overview
Description
2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a complex organic compound that features a pyrazolopyridine core with a trifluoromethyl group and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolopyridine core, introduction of the trifluoromethyl group, and attachment of the thioacetic acid moiety. Common synthetic routes may involve:
Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Thioacetic Acid Moiety: This can be accomplished through nucleophilic substitution reactions where a thiol group is introduced, followed by acylation to form the thioacetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolopyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazolopyridine derivatives, and various substituted compounds depending on the nucleophiles used.
Scientific Research Applications
2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The thioacetic acid moiety can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of enzyme activity. The pyrazolopyridine core can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)propanoic acid
- 2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)butanoic acid
Uniqueness
The uniqueness of 2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the thioacetic acid moiety provides a reactive site for covalent interactions. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-2-3-18-5-7-8(12(13,14)15)4-9(16-11(7)17-18)21-6-10(19)20/h4-5H,2-3,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLYRJISPDDQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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